4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)
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Overview
Description
4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a pyridine ring linked to two methylbenzene-1,3-diamine moieties through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) typically involves the condensation of pyridine-3-carbaldehyde with 2-methylbenzene-1,3-diamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific tyrosine kinases.
Mechanism of Action
The mechanism of action of 4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) involves its interaction with molecular targets such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Properties
CAS No. |
91920-81-9 |
---|---|
Molecular Formula |
C20H23N5 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[(2,4-diamino-3-methylphenyl)-pyridin-3-ylmethyl]-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C20H23N5/c1-11-16(21)7-5-14(19(11)23)18(13-4-3-9-25-10-13)15-6-8-17(22)12(2)20(15)24/h3-10,18H,21-24H2,1-2H3 |
InChI Key |
KXZMCWJPLITFIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(C2=CN=CC=C2)C3=C(C(=C(C=C3)N)C)N)N |
Origin of Product |
United States |
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